3,3-Diethylcyclobutan-1-amine
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Overview
Description
3,3-Diethylcyclobutan-1-amine is an organic compound belonging to the class of cycloalkanes, specifically cyclobutanes, which are characterized by a four-membered carbon ring. This compound features two ethyl groups attached to the third carbon of the cyclobutane ring and an amine group attached to the first carbon. The molecular formula for this compound is C8H17N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, starting with 3,3-Diethylcyclobutan-1-bromide, the bromide can be replaced by an amine group using ammonia or a primary amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction is carried out in a solvent such as ethanol or methanol, with the haloalkane and ammonia or amine being heated under reflux to ensure complete substitution .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro compounds or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3,3-Diethylcyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Diethylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .
Comparison with Similar Compounds
Cyclobutanamine: Lacks the ethyl groups, making it less sterically hindered.
3,3-Dimethylcyclobutan-1-amine: Features methyl groups instead of ethyl groups, affecting its reactivity and steric properties.
Cyclopentylamine: Contains a five-membered ring, leading to different chemical and physical properties
Uniqueness: 3,3-Diethylcyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity, making it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3,3-diethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)5-7(9)6-8/h7H,3-6,9H2,1-2H3 |
InChI Key |
PVNNMRCNQWVMER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)N)CC |
Origin of Product |
United States |
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